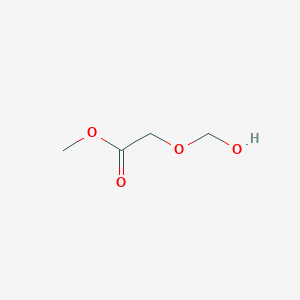
N-(2-(Hydroxymethyl)chroman-6-yl)acetamide
Descripción general
Descripción
N-(2-(Hydroxymethyl)chroman-6-yl)acetamide is a chemical compound with the molecular formula C12H15NO3 and a molar mass of 221.25 g/mol . This compound is known for its unique structure, which includes a chroman ring system substituted with a hydroxymethyl group and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Hydroxymethyl)chroman-6-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Hydroxymethyl)chroman-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of N-(2-(Carboxymethyl)chroman-6-yl)acetamide.
Reduction: Formation of N-(2-(Hydroxymethyl)chroman-6-yl)ethylamine.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(Hydroxymethyl)chroman-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Hydroxymethyl)chroman-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Hydroxymethyl)chroman-4-yl)acetamide
- N-(2-(Hydroxymethyl)chroman-8-yl)acetamide
- N-(2-(Hydroxymethyl)chroman-6-yl)propionamide
Uniqueness
N-(2-(Hydroxymethyl)chroman-6-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
99199-68-5 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
N-[2-(hydroxymethyl)-3,4-dihydro-2H-chromen-6-yl]acetamide |
InChI |
InChI=1S/C12H15NO3/c1-8(15)13-10-3-5-12-9(6-10)2-4-11(7-14)16-12/h3,5-6,11,14H,2,4,7H2,1H3,(H,13,15) |
Clave InChI |
UNBUPYAXDFYBDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OC(CC2)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methylthieno[2,3-c]pyridine](/img/structure/B8700992.png)






